6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine

Description

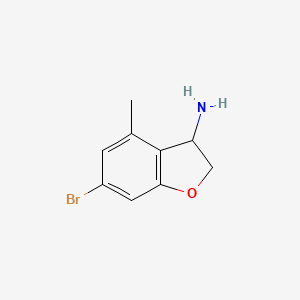

6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine is a dihydrobenzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 4, and an amine substituent on the dihydrofuran ring.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,7H,4,11H2,1H3 |

InChI Key |

SXZKOAQJBJKTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(CO2)N)Br |

Origin of Product |

United States |

Biological Activity

6-Bromo-2,3-dihydro-4-methyl-3-benzofuranamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, referencing diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the bromination of the benzofuran structure, followed by amination processes. The compound's molecular formula is , and it exhibits notable chemical properties that enhance its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating the cytotoxic effects against leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa) cells, several derivatives showed promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 | 25 |

| MOLT-4 | 20 | |

| HeLa | 15 |

These findings suggest a selective cytotoxic effect on cancer cells compared to normal endothelial cells (HUVEC) where the IC50 values were significantly higher, indicating lower toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with DNA. Studies indicated that this compound can partially digest plasmid DNA when exposed to restriction enzymes, suggesting that it may interfere with DNA replication or repair mechanisms . This interaction is critical for its anticancer activity as it can lead to apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results highlight its potential as an antimicrobial agent .

Anti-inflammatory Effects

Some studies have also suggested that benzofuran derivatives can exhibit anti-inflammatory properties. The exact pathways remain under investigation; however, compounds similar to this compound have shown promise in reducing nitric oxide production in inflammatory models .

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of benzofuran derivatives demonstrated that those with bromine substitutions exhibited enhanced cytotoxicity across multiple cancer cell lines. The presence of the bromine atom was linked to increased interaction with cellular targets involved in proliferation and survival pathways .

- Antimicrobial Screening : In a comparative analysis of various benzofuran derivatives against common pathogens, this compound showed effective inhibition against Gram-positive bacteria, supporting its potential use in developing new antibiotics .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and other substituents significantly alters reactivity and bioactivity:

- The (S)-configuration may improve enantioselective interactions in biological systems .

- (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) : Bromine at position 5 and an additional fluorine at position 4 increase electron-withdrawing effects, which could stabilize the molecule in electrophilic environments. The (R)-configuration might alter binding affinity compared to (S)-isomers .

Functional Group Modifications

Salt Forms and Physicochemical Properties

- 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1215339-86-8): Conversion to a hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), facilitating formulation for in vitro assays. However, the ionic form may reduce membrane permeability .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.